molecular formula C7H4BrIN2O B14409239 5-(Bromoethynyl)-4-iodo-6-methoxypyrimidine CAS No. 86854-60-6

5-(Bromoethynyl)-4-iodo-6-methoxypyrimidine

Cat. No.: B14409239
CAS No.: 86854-60-6
M. Wt: 338.93 g/mol
InChI Key: OYKAQEHFYUSMPE-UHFFFAOYSA-N
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Description

5-(Bromoethynyl)-4-iodo-6-methoxypyrimidine is a heterocyclic organic compound that contains bromine, iodine, and methoxy functional groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromoethynyl)-4-iodo-6-methoxypyrimidine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydroxide, and halogenating agents like bromine and iodine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Bromoethynyl)-4-iodo-6-methoxypyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrimidine derivatives, while coupling reactions can produce extended conjugated systems.

Scientific Research Applications

5-(Bromoethynyl)-4-iodo-6-methoxypyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Bromoethynyl)-4-iodo-6-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of halogen atoms and the methoxy group can influence its binding affinity and reactivity. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of bromine, iodine, and methoxy groups in 5-(Bromoethynyl)-4-iodo-6-methoxypyrimidine provides distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and material science.

Properties

CAS No.

86854-60-6

Molecular Formula

C7H4BrIN2O

Molecular Weight

338.93 g/mol

IUPAC Name

5-(2-bromoethynyl)-4-iodo-6-methoxypyrimidine

InChI

InChI=1S/C7H4BrIN2O/c1-12-7-5(2-3-8)6(9)10-4-11-7/h4H,1H3

InChI Key

OYKAQEHFYUSMPE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=N1)I)C#CBr

Origin of Product

United States

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